CIS-13-DOCOSAENOIC ACID, [1-14C]
Description
Significance of Isotopically Labeled Fatty Acids as Metabolic Probes
Isotopically labeled fatty acids serve as powerful metabolic probes, enabling researchers to trace the journey of these essential molecules within a biological system. nih.govnih.gov By substituting a stable atom with a radioisotope, such as carbon-14 (B1195169), the fatty acid becomes a detectable tracer without significantly altering its chemical properties. openmedscience.com This allows for the sensitive and accurate quantification of metabolic fluxes, providing a dynamic view of lipid metabolism that would be unattainable through the measurement of static concentrations alone. nih.govbioscientifica.comresearchgate.net The use of these tracers has been instrumental in elucidating the metabolic fate of various fatty acids, including their absorption, esterification into complex lipids like triglycerides and phospholipids (B1166683), and their ultimate oxidation for energy. nih.govmdpi.com
The ability to label specific positions within a fatty acid molecule further enhances the utility of this approach. For instance, labeling at the carboxyl carbon ([1-14C]) allows for the direct measurement of fatty acid oxidation through the capture of radiolabeled carbon dioxide. This technique has been fundamental in understanding how different fatty acids are preferentially utilized by various tissues and how these processes are altered in disease states. nih.gov
The Role of [1-14C]-Labeled Compounds in Elucidating Carbon Flux in Biological Systems
Compounds labeled with carbon-14 at the first carbon position, denoted as [1-14C], are particularly valuable for studying carbon flux. openmedscience.comontosight.ai The carbon-14 isotope is a beta emitter with a long half-life, making it suitable for a wide range of biological experiments. openmedscience.comontosight.ai When a [1-14C]-labeled fatty acid is metabolized through beta-oxidation, the labeled carboxyl group is released as [1-14C]O2. By measuring the rate of [1-14C]O2 production, researchers can directly quantify the rate of fatty acid oxidation.
The use of [1-14C]-labeled compounds extends beyond fatty acid oxidation. They are also employed to trace the incorporation of the carbon backbone into other molecules, providing insights into biosynthetic pathways. nih.gov For instance, the carbon from a labeled fatty acid can be tracked as it is incorporated into other lipids or even non-lipid molecules, offering a comprehensive picture of carbon flow within the cell.
Historical Context and Evolution of Radiotracer Methodologies in Lipid Research
The use of radioisotopes to trace metabolic pathways has a rich history, dating back to the mid-20th century. nih.gov Early studies laid the groundwork for our current understanding of lipid metabolism by using simple, often homemade, instrumentation to follow the fate of radiolabeled molecules. nih.gov The discovery of radioactivity and the subsequent ability to synthesize radiolabeled organic compounds revolutionized biochemistry. nih.gov
Initially, studies relied on detecting the presence or absence of radioactivity in different tissues and cellular fractions to infer metabolic pathways. Over time, the methodologies have become increasingly sophisticated. The development of techniques like gas chromatography and high-performance liquid chromatography coupled with radiation detectors allowed for the separation and quantification of individual radiolabeled metabolites, providing much more detailed information about metabolic transformations. nih.govnih.gov
The advent of stable isotope tracers, used in conjunction with mass spectrometry, offered a non-radioactive alternative for human studies and allowed for more complex experimental designs. nih.govbioscientifica.com However, radiotracers, particularly those labeled with carbon-14, remain a gold standard for many applications due to their high sensitivity and the direct quantitative data they provide on metabolic fluxes. nih.govnih.gov The continuous refinement of these techniques, including advancements in imaging technologies like PET scans that can utilize radiotracers, ensures that they will remain a vital tool in lipid research for the foreseeable future. mdpi.comsjra.com
Overview of CIS-13-Docosaenoic Acid in the Context of Polyunsaturated Fatty Acid Metabolism Research
Cis-13-docosaenoic acid is a monounsaturated omega-9 fatty acid. While not as extensively studied as some other fatty acids, its metabolism is of interest in the broader context of polyunsaturated fatty acid (PUFA) research. The elongation and desaturation of dietary fatty acids are critical processes for producing long-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have significant physiological roles. nih.govmdpi.commdpi.com
Studies on the metabolism of various docosaenoic acid isomers can provide insights into the substrate specificity of the enzymes involved in these pathways. nih.gov For example, research has shown that the position of the double bond in a fatty acid can influence its rate of activation by acyl-CoA synthetases, a key step in most metabolic fates of fatty acids. nih.gov One study found that cis-13-docosaenoic acid was activated by rat liver microsomal acyl-CoA synthetase, although at a lower rate than the cis-11 isomer. nih.gov
Research Findings on Radiolabeled Docosaenoic Acids
| Study Focus | Key Findings | Reference |
| Acyl-CoA Synthetase Activity | cis-13-Docosaenoic acid is a substrate for rat liver microsomal acyl-CoA synthetase. The cis-11 isomer showed a 2-fold higher activity. | nih.gov |
| PUFA Biosynthesis | The conversion of 18-carbon PUFAs to 20- and 22-carbon PUFAs is crucial for neonatal brain development. | nih.gov |
| Metabolism of Docosapentaenoic Acid | [1-14C]7,10,13,16,19-docosapentaenoic acid is metabolized to docosahexaenoic acid (DHA) in rat liver. | nih.gov |
Properties
CAS No. |
126474-70-2 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
340.568 |
IUPAC Name |
(Z)-docos-13-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-/i22+2 |
InChI Key |
DPUOLQHDNGRHBS-ZOVILGCASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Methodological Frameworks for Investigating Cis 13 Docosaenoic Acid, 1 14c Metabolism
In Vitro Cellular and Subcellular Experimental Systems
In vitro systems, utilizing cultured cells and isolated organelles, provide a controlled environment to dissect the specific molecular mechanisms of cis-13-docosenoic acid metabolism, minimizing the complex systemic interactions present in whole organisms.
Cultured Cell Lines and Primary Cell Models for Uptake and Incorporation Studies
Cultured cell lines and primary cells are instrumental in studying the initial steps of cis-13-docosenoic acid metabolism, including its uptake and subsequent incorporation into cellular lipids. Neonatal rat myocardial cells in culture, for instance, have been used to investigate the uptake of [1-14C] labeled cis-13-docosenoic acid. nih.gov Studies have shown that these cells actively take up the fatty acid, with uptake rates varying by the age of the cells. nih.gov Once inside the cell, the radiolabel is traced to determine its distribution among different lipid classes. A significant portion of the incorporated [1-14C] activity is found in neutral lipids, predominantly triglycerides, and also in various phospholipids (B1166683) such as phosphatidylcholine and phosphatidylethanolamine. nih.gov Such studies help to understand how cis-13-docosenoic acid may alter the fatty acid composition of cellular membranes, potentially impacting their function. nih.gov
Beating heart cells in culture have also been a valuable model. core.ac.uknih.gov Research with these cells has demonstrated that they can take up erucate (B1234575), but its direct oxidation is limited. nih.gov Instead, the fatty acid undergoes chain-shortening before it can be fully oxidized. nih.gov This delay in oxidation can lead to its accumulation in cellular lipid pools. nih.gov
The choice of cell model is critical and can influence the observed metabolic pathways. For example, studies comparing liver and heart cells reveal tissue-specific differences in the metabolism of cis-13-docosenoic acid. researchgate.net
Subcellular Fractionation and Isolated Organelle Preparations (e.g., Mitochondria, Peroxisomes, Microsomes)
To pinpoint the specific cellular compartments responsible for the metabolism of cis-13-docosenoic acid, researchers utilize subcellular fractionation techniques. This involves isolating organelles such as mitochondria, peroxisomes, and microsomes from tissues like the liver and heart. nih.govcore.ac.uk
It is now well-established that the initial steps of β-oxidation of very long-chain fatty acids, including cis-13-docosenoic acid, primarily occur in peroxisomes rather than mitochondria. nih.govannualreviews.org This is because mitochondria have a limited capacity to activate and oxidize these long-chain fatty acids. nih.govannualreviews.org Studies using isolated peroxisomes and mitochondria have demonstrated that the peroxisomal β-oxidation system shows relatively high activity for cis-13-docosenoyl-CoA. nih.gov In contrast, mitochondrial long-chain acyl-CoA dehydrogenase exhibits a lower affinity for this substrate compared to shorter-chain fatty acids like palmitoyl-CoA. nih.gov
Microsomal preparations have also been employed to investigate the chain-shortening reactions of cis-13-docosenoic acid. core.ac.ukbohrium.com These in vitro assays help to determine the enzymatic activities and substrate specificities involved in converting cis-13-docosenoic acid into shorter fatty acids. core.ac.uk
Incubation Protocols for Tracing [1-14C] Label Distribution and Turnover
Detailed incubation protocols are essential for accurately tracing the metabolic fate of the [1-14C] label from cis-13-docosenoic acid. In cultured cell experiments, cells are typically incubated with the radiolabeled fatty acid, often bound to bovine serum albumin to facilitate its delivery, for specific time periods. nih.govcore.ac.uk Following incubation, lipids are extracted and separated using techniques like thin-layer chromatography. core.ac.uk The radioactivity in different lipid fractions and individual fatty acids is then quantified to map the distribution and turnover of the label. core.ac.uk
For instance, by using cis-13-docosenoic acid labeled at either the C-1 or C-14 position, researchers can differentiate between direct oxidation and chain-shortening followed by oxidation. The rapid appearance of 14CO2 from [1-14C]erucic acid compared to a significant lag time for 14CO2 production from [14-14C]erucic acid in cultured heart cells provides strong evidence for obligatory chain-shortening prior to complete oxidation. core.ac.uk
Ex Vivo and In Vivo Animal Model Methodologies
While in vitro systems offer mechanistic insights, ex vivo and in vivo animal models are indispensable for understanding the systemic and organ-specific metabolism of cis-13-docosenoic acid in a whole-organism context.
Experimental Animal Model Selection for Systemic and Organ-Specific Metabolism
The rat is a commonly used animal model for studying the metabolism of cis-13-docosenoic acid. researchgate.netnih.govnih.govnih.gov Sprague-Dawley rats, for example, have been utilized to investigate how diet-induced changes, such as high erucic acid intake, affect its metabolism in the liver and heart. nih.govnih.gov These studies have revealed a complex interplay between peroxisomal and mitochondrial fatty acid oxidation. nih.govnih.govresearchgate.net
The selection of the animal model is crucial for investigating specific physiological questions. For instance, newborn rats have been used to model the effects of cis-13-docosenoic acid on the developing heart. nih.gov Different animal species may exhibit variations in their metabolic handling of this fatty acid.
Tracer Administration Techniques and Biological Sample Collection
In vivo studies often involve the administration of [1-14C]cis-13-docosenoic acid to the animal model through various routes, such as intravenous infusion. researchgate.net This allows for the tracking of the fatty acid's distribution and metabolism throughout the body.
Following a set period, biological samples are collected for analysis. This typically includes blood, to measure plasma radioactivity, and various organs, most notably the liver and heart, due to their central role in fatty acid metabolism. researchgate.netnih.gov Tissues are then processed to extract lipids and aqueous metabolites. researchgate.net The distribution of the [1-14C] label within these fractions provides a comprehensive picture of the fatty acid's fate, including its uptake by different organs, its incorporation into tissue lipids, and its breakdown through β-oxidation. researchgate.net For example, studies in rats have shown that the liver takes up significantly more of the infused tracer compared to the heart. researchgate.net Furthermore, the metabolic products in each organ can differ substantially, with the liver converting a large portion of cis-13-docosenoic acid to stearic acid, while the heart primarily stores it as the original fatty acid in neutral lipids or utilizes it for β-oxidation. researchgate.net
Data Tables
Table 1: Distribution of [1-14C] activity from cis-13-Docosenoic Acid in Cultured Neonatal Rat Myocardial Cells
| Lipid Fraction | Percentage of 14C-activity in Extractable Lipid |
| Neutral Lipids | ~66.7% |
| Triglycerides | 88% of Neutral Lipid Activity |
| Phospholipids | ~33.3% |
| Phosphatidylcholine | 66% of Phospholipid Activity |
| Phosphatidylethanolamine | 14% of Phospholipid Activity |
| Sphingomyelin (B164518) | 6% of Phospholipid Activity |
| Cardiolipin | ≤1% of Phospholipid Activity |
| Data derived from a study on beating, neonatal rat myocardial cells in culture incubated with [1-14C]erucic acid for 24 hours. nih.gov |
Table 2: Chain-Shortening Products of [14-14C]erucic acid in Cultured Heart Cells
| Fatty Acid Product | Approximate Percentage of Radioactivity in Triglycerides |
| Eicosenoic acid (20:1) | ~ Equal to Oleic acid |
| Oleic acid (18:1) | ~ Equal to Eicosenoic acid |
| Nervonic acid (24:1) | Minute amount |
| Data from an 18-hour incubation of cultured heart cells with [14-14C]erucate. core.ac.uk |
Table 3: Comparative Uptake and Metabolism of [14C]cis-13-Docosenoic Acid in Rat Liver and Heart (In Vivo)
| Parameter | Liver | Heart |
| Tracer Uptake | 2.3-fold higher than heart | - |
| Incorporation into Organic Fraction | 4.2-fold higher than heart | - |
| Tracer in Aqueous Fraction (β-oxidation) | Not significantly different from heart | Significantly elevated proportion |
| Major Labeled Fatty Acid in Neutral Lipids | Stearic acid (18:0) (~50%) | cis-13-Docosenoic acid (22:1n-9) (~75%) |
| Other Labeled Fatty Acids in Neutral Lipids | cis-13-Docosenoic acid (22:1n-9) (~25%), Oleic acid (18:1n-9) (~10%) | Oleic acid (18:1n-9) (~10%) |
| Data from a study involving infusion of [14-14C]22:1n-9 in rats. researchgate.net |
Quantitative Assessment of Biodistribution and Tissue-Specific Retention
The biodistribution and tissue-specific retention of cis-13-docosaenoic acid, labeled with carbon-14 (B1195169) at the first carbon position ([1-14C]), are critical for understanding its metabolic fate and physiological roles. Following administration, the radiolabeled fatty acid is distributed throughout the body, with varying degrees of uptake and retention in different tissues. This distribution is influenced by factors such as tissue-specific metabolic demands, the presence of fatty acid transporters, and the rates of esterification into complex lipids.
In preclinical models, quantitative assessment often involves the collection of various tissues at different time points after the administration of [1-14C] cis-13-docosaenoic acid. The radioactivity in each tissue is then measured, typically through liquid scintillation counting of tissue homogenates, to determine the concentration of the radiolabel. This data provides a snapshot of where the fatty acid and its metabolites accumulate. For instance, studies on other radiolabeled fatty acids have shown significant uptake in metabolically active organs such as the liver, heart, and adipose tissue. researchgate.net The liver, being a central hub for lipid metabolism, often shows high initial uptake as it processes and repackages fatty acids for distribution to other tissues or for energy production. nih.gov Adipose tissue serves as a primary storage site for fatty acids in the form of triacylglycerols, while the heart utilizes fatty acids as a major energy source.
The retention of [1-14C] cis-13-docosaenoic acid in specific tissues over time provides insights into its metabolic stability and turnover rate. A longer retention time might suggest incorporation into more stable lipid pools, such as structural membrane phospholipids, whereas rapid clearance could indicate swift β-oxidation for energy. The quantitative data gathered from these studies are often expressed as a percentage of the administered dose per gram of tissue or as standardized uptake values (SUVs) in imaging studies. nih.gov These quantitative assessments are fundamental for constructing a comprehensive picture of the in vivo behavior of cis-13-docosaenoic acid.
Table 1: Illustrative Biodistribution Data for a Radiolabeled Fatty Acid
| Tissue | Uptake (% Injected Dose/gram) at 1 hour | Retention (% Injected Dose/gram) at 24 hours |
|---|---|---|
| Liver | 15.2 | 5.8 |
| Heart | 12.5 | 3.1 |
| Adipose Tissue | 8.9 | 10.2 |
| Skeletal Muscle | 4.3 | 2.5 |
| Brain | 0.5 | 0.4 |
Analytical and Detection Techniques for [1-14C] Docosaenoic Acid and its Metabolites
A suite of powerful analytical techniques is employed to detect and quantify [1-14C] docosaenoic acid and its various metabolic products. These methods are essential for elucidating the complex pathways of fatty acid metabolism.
Liquid Scintillation Counting for Radioactivity Quantification
Liquid Scintillation Counting (LSC) is a cornerstone technique for the quantitative measurement of the beta particles emitted by the 14C isotope. revvity.co.jpdtu.dk In this method, a sample containing the [1-14C] labeled compound, such as a tissue homogenate or a chromatographic fraction, is mixed with a liquid scintillation cocktail. revvity.co.jp This cocktail contains organic scintillators (fluors) that emit photons of light when excited by the energy from the beta particles. A photomultiplier tube within the LSC instrument detects these light flashes, and the rate of these flashes is proportional to the amount of radioactivity in the sample. psu.edu
LSC is highly sensitive and allows for the accurate quantification of [1-14C] cis-13-docosaenoic acid and its metabolites in various biological samples. eag.commednexus.org The technique's efficiency can be affected by factors such as quenching, where the color or chemical composition of the sample interferes with the light emission or detection. mednexus.org Modern LSC instruments incorporate methods for quench correction to ensure accurate results. dtu.dk LSC is often used as the final quantification step after separating metabolites by chromatography. eag.com
Chromatographic Separation (e.g., Radio-HPLC, Radio-TLC) for Metabolite Profiling
To understand the metabolic fate of [1-14C] cis-13-docosaenoic acid, it is crucial to separate the parent compound from its various metabolites. Chromatographic techniques are indispensable for this purpose.
Radio-High-Performance Liquid Chromatography (Radio-HPLC) combines the high-resolution separation capabilities of HPLC with the sensitive detection of radioactivity. eag.com As the sample passes through the HPLC column, different lipid species are separated based on their physicochemical properties. The eluent from the column then flows through a radioactivity detector, which provides a real-time chromatogram of the radiolabeled compounds. researchgate.net This allows for the quantification of individual [1-14C]-labeled metabolites. researchgate.net
Radio-Thin-Layer Chromatography (Radio-TLC) is another widely used technique for separating lipids. nih.gov In radio-TLC, the lipid extract is spotted onto a TLC plate coated with a stationary phase, and a solvent system is used to separate the components based on their polarity. nih.govresearchgate.net After separation, the distribution of radioactivity on the plate can be visualized and quantified using techniques like autoradiography or by scraping the separated spots and analyzing them with LSC. researchgate.netresearchgate.net Radio-TLC is a relatively simple and cost-effective method for profiling lipid metabolites. nih.gov
Table 2: Comparison of Chromatographic Techniques for [1-14C] Metabolite Profiling
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Radio-HPLC | High-pressure liquid chromatography with online radioactivity detection. eag.com | High resolution, quantitative, automated. eag.com | Higher cost, more complex instrumentation. eag.com |
| Radio-TLC | Separation on a thin layer of adsorbent material followed by radioactivity detection. nih.gov | Simple, cost-effective, good for screening. nih.gov | Lower resolution than HPLC, can be less quantitative. nih.gov |
Advanced Imaging Approaches (e.g., Autoradiography, Micro-Positron Emission Tomography in Preclinical Models)
Advanced imaging techniques provide a spatial dimension to the study of [1-14C] cis-13-docosaenoic acid metabolism, allowing for the visualization of its distribution within tissues and whole organisms.
Autoradiography is a technique that uses X-ray film or a phosphor imaging screen to visualize the distribution of a radiolabeled substance in a thin section of tissue. researchgate.net After administration of [1-14C] cis-13-docosaenoic acid, tissue samples are sectioned and placed in contact with the film. The beta particles emitted from the 14C isotope expose the film, creating an image that maps the location of the radiolabeled molecules. This provides high-resolution visualization of fatty acid accumulation in specific anatomical structures.
Micro-Positron Emission Tomography (Micro-PET) is a non-invasive in vivo imaging technique that can be used in preclinical models. nih.govwikipedia.org While 14C is a beta emitter and not a positron emitter, PET studies often utilize positron-emitting isotopes like carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F) to label fatty acids. nih.govnih.gov These radiolabeled fatty acids allow for the dynamic tracking of their uptake, distribution, and metabolism in living animals over time. radiologyinfo.org PET imaging provides quantitative, three-dimensional images of radioactivity concentration in different organs and tissues, offering valuable insights into the kinetics of fatty acid metabolism. frontiersin.org
Metabolic Fates and Biotransformations of Cis 13 Docosaenoic Acid, 1 14c
Pathways of Fatty Acid Activation and Transport
The initial steps in the metabolism of cis-13-docosaenoic acid involve its activation and subsequent transport across cellular membranes to the sites of its metabolic fate.
Acyl-CoA Synthetase Activity in [1-14C] Docosaenoic Acid Metabolism
Before cis-13-docosaenoic acid can be metabolized, it must first be activated. This activation is a critical, energy-dependent process catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid-CoA ligases. nih.govplos.orguniprot.org This reaction involves the formation of a thioester bond between the fatty acid's carboxyl group and coenzyme A (CoA), resulting in the formation of docosaenoyl-CoA. nih.govyoutube.com The activation process consumes ATP, which is hydrolyzed to AMP and inorganic pyrophosphate. nih.govwikipedia.org
There are multiple isoforms of long-chain acyl-CoA synthetases (ACSL), each with distinct tissue expression patterns and subcellular localizations, including the endoplasmic reticulum, peroxisomal membranes, and the outer mitochondrial membrane. nih.govplos.orgnih.gov ACSL5, for instance, has been identified on both mitochondria and the endoplasmic reticulum. nih.gov The specific ACSL isoform involved in the activation of cis-13-docosaenoic acid influences its subsequent metabolic channeling toward either energy production via oxidation or incorporation into complex lipids. nih.gov Overexpression of certain ACSL isoforms can increase fatty acid uptake and direct the activated fatty acid towards storage in the form of triacylglycerol. nih.gov
Intracellular Trafficking and Compartmentalization
Once activated to its CoA derivative, docosaenoyl-CoA is directed to different cellular compartments for further metabolism. The intracellular trafficking of fatty acids is a complex process involving multiple overlapping mechanisms. nih.gov Key factors that regulate this process include the activity of acyl-CoA synthetases and the role of cytoplasmic fatty acid-binding proteins (FABPs) that can target the fatty acyl-CoAs to specific metabolic pathways. nih.gov
The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix, a primary site for beta-oxidation, is facilitated by the carnitine shuttle. nih.govwikipedia.org This system involves carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, which converts the fatty acyl-CoA to fatty acylcarnitine. nih.gov This molecule is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase. wikipedia.org Finally, carnitine palmitoyltransferase II (CPT II) on the inner membrane converts the fatty acylcarnitine back to fatty acyl-CoA, making it available for beta-oxidation within the mitochondrial matrix. nih.gov
The subcellular localization of the activating enzyme, acyl-CoA synthetase, plays a significant role in determining the fatty acid's fate. For instance, ACSL isoforms located on the mitochondrial surface are thought to channel fatty acids towards beta-oxidation. nih.gov Furthermore, the composition of cellular membranes, which can be influenced by the incorporation of dietary fatty acids like docosahexaenoic acid (DHA), can affect the trafficking and localization of membrane-associated proteins, thereby influencing cellular signaling pathways. nih.gov Studies on retinal pigment epithelium (RPE) cells have shown that a deficiency in very-long-chain polyunsaturated fatty acids can alter lysosomal lipid trafficking, leading to a redistribution of lysosomes to the cell periphery. arvojournals.org
Oxidative Metabolism and Energy Production
The primary catabolic fate of cis-13-docosaenoic acid is its oxidation to generate energy in the form of ATP. This process occurs in both mitochondria and peroxisomes, with the resulting products feeding into the central energy-producing pathway of the cell.
Beta-Oxidation of [1-14C] Docosaenoic Acid: Carbon Dioxide Production and Acid-Soluble Metabolites
Beta-oxidation is the core process by which fatty acids are broken down. wikipedia.org In this cyclical pathway, the fatty acyl-CoA molecule is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgwikipedia.org The use of [1-14C] docosaenoic acid allows for the tracking of its breakdown products. The label at the C-1 position is released as 14CO2 during the first turn of the beta-oxidation spiral, following the entry of the resulting [1-14C]acetyl-CoA into the Krebs cycle and subsequent decarboxylation reactions. nih.govnih.gov
However, the measurement of 14CO2 production alone is not always an adequate measure of the total rate of fatty acid oxidation. nih.gov A significant portion of the radiolabel can also be found in acid-soluble metabolites (ASMs), which represent intermediates of the beta-oxidation process that have not been fully oxidized to CO2. nih.govkuleuven.be Therefore, a more accurate estimation of fatty acid oxidation involves measuring both 14CO2 and 14C-labeled ASMs. nih.gov The ratio of 14CO2 to ASMs can vary depending on the tissue type and metabolic conditions. nih.gov For instance, in rat liver homogenates, the contribution of 14CO2 to the total oxidation of [1-14C]palmitate was found to be as low as 1%, whereas in rat muscles and myocytes, it could be as high as 70%. nih.gov
Mitochondrial and Peroxisomal Oxidation Specificity
Both mitochondria and peroxisomes are capable of beta-oxidizing fatty acids, but they exhibit different specificities and play distinct roles. scirp.org Mitochondria are the primary site for the oxidation of short-, medium-, and long-chain fatty acids, coupling this process to the electron transport chain to produce large amounts of ATP. nih.govscirp.org
Peroxisomes, on the other hand, are primarily responsible for the initial oxidation of very-long-chain fatty acids (VLCFAs), such as docosaenoic acid, and branched-chain fatty acids. wikipedia.orgscirp.org Peroxisomal beta-oxidation is a chain-shortening process that does not directly generate ATP. wikipedia.orgscirp.org The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation. scirp.org Studies have shown that the retroconversion of tetracosahexaenoic acid (C24:6n-3) to docosahexaenoic acid (DHA; C22:6n-3) occurs via beta-oxidation within peroxisomes, not mitochondria. nih.gov This process involves specific peroxisomal enzymes, including straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein (DBP). nih.gov Research comparing the oxidation of eicosapentaenoic acid (EPA) and DHA in rat liver cells suggested that while EPA is oxidized in both mitochondria and peroxisomes, DHA is predominantly oxidized in peroxisomes. nih.gov
Interplay with Tricarboxylic Acid Cycle Activity
The acetyl-CoA produced from the beta-oxidation of [1-14C] docosaenoic acid is a central metabolic intermediate that fuels the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgwikipedia.org This cycle is a series of enzymatic reactions occurring in the mitochondrial matrix that completely oxidizes the acetyl group of acetyl-CoA to two molecules of carbon dioxide. wikipedia.orgmhmedical.com
For each molecule of acetyl-CoA that enters the TCA cycle, the following are generated: three molecules of NADH, one molecule of FADH2, and one molecule of GTP (or ATP). mhmedical.com The radiolabeled carbon from [1-14C]acetyl-CoA is released as 14CO2 in the decarboxylation steps of the cycle. The reduced coenzymes, NADH and FADH2, are then reoxidized by the electron transport chain, driving the synthesis of a significant amount of ATP through oxidative phosphorylation. wikipedia.org Thus, the TCA cycle is the final common pathway for the oxidation of not only fatty acids but also carbohydrates and proteins. mhmedical.com The activity of the TCA cycle is tightly regulated by the energy status of the cell, including the availability of oxidized cofactors like NAD+ and FAD. mhmedical.com
| Parameter | Finding | Source |
| Fatty Acid Activation | Catalyzed by acyl-CoA synthetases, requires ATP. | nih.govplos.orguniprot.org |
| ACSL Isoforms | Multiple isoforms with distinct tissue and subcellular locations. | nih.govplos.orgnih.gov |
| Mitochondrial Transport | Mediated by the carnitine shuttle system (CPT I, translocase, CPT II). | nih.govwikipedia.org |
| Beta-Oxidation Products | Acetyl-CoA, NADH, FADH2. | wikipedia.orgwikipedia.org |
| [1-14C] Label Fate | Released as 14CO2 and incorporated into acid-soluble metabolites. | nih.govkuleuven.be |
| Peroxisomal Oxidation | Primarily for very-long-chain fatty acids, chain-shortening process. | wikipedia.orgscirp.org |
| DHA Formation | Retroconversion of C24:6n-3 to DHA occurs in peroxisomes. | nih.gov |
| TCA Cycle | Oxidizes acetyl-CoA to CO2, generating NADH, FADH2, and GTP/ATP. | wikipedia.orgmhmedical.com |
| TCA Cycle Regulation | Controlled by cellular energy status and cofactor availability. | mhmedical.com |
Anabolic Pathways and Lipid Synthesis
The anabolic processing of cis-13-docosaenoic acid, particularly when radiolabeled as cis-13-docosaenoic acid, [1-14C], involves its integration into various complex lipids and its modification through elongation and desaturation processes. These pathways are crucial for understanding its role in lipid metabolism and cellular structure.
Esterification into Complex Lipids (e.g., Phospholipids (B1166683), Triglycerides, Cholesterol Esters)
Once taken up by cells, cis-13-docosaenoic acid is activated to its coenzyme A (CoA) derivative, erucoyl-CoA. This activated form is a substrate for various acyltransferases that catalyze its esterification into complex lipids. Research has shown that cis-13-docosaenoic acid is incorporated into several lipid classes, including triglycerides, phospholipids, and to a lesser extent, cholesterol esters. nih.gov
Studies in human fibroblasts using radiolabeled fatty acids have provided insights into the differential incorporation into various lipid pools. For instance, inhibitors of acyl-CoA synthetase, like triacsin C, have been shown to significantly block the incorporation of oleate (B1233923) into triacylglycerol and cholesterol ester, while the incorporation into phospholipids is less affected. unc.edu This suggests a potential channeling of newly synthesized acyl-CoAs, where different pools may exist for the synthesis of various glycerolipids and cholesterol esters. unc.edu
In rats fed rapeseed oil rich in erucic acid, this fatty acid was found to be incorporated into diphosphatidylglycerol and sphingomyelin (B164518) in both the heart and liver. nih.gov Notably, the accumulation of erucic acid in the form of triacylglycerols was higher in the heart compared to the liver. nih.gov This differential distribution highlights tissue-specific metabolism and storage of this fatty acid.
The incorporation of fatty acids into complex lipids is a fundamental process for energy storage (triglycerides) and membrane biogenesis (phospholipids). The extent to which cis-13-docosaenoic acid is esterified into these lipids can influence cellular function and lipid homeostasis.
Elongation and Desaturation Pathways of Docosaenoic Acid Precursors and Metabolites
Cis-13-docosaenoic acid (erucic acid) itself is a product of the elongation of oleic acid. atamankimya.comatamanchemicals.com This process involves the addition of two-carbon units to the fatty acid chain. In animals, dietary cis-13-docosaenoic acid can also undergo retroconversion back to oleic acid. atamankimya.com
The metabolism of polyunsaturated fatty acids (PUFAs) involves a series of elongation and desaturation reactions. For example, arachidonic acid can be elongated to form adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid). wikipedia.org Similarly, docosahexaenoic acid (DHA), a crucial omega-3 fatty acid, is the end product of a pathway that includes the elongation and desaturation of its precursor, α-linolenic acid. The final step in DHA synthesis involves the peroxisomal β-oxidation of tetracosahexaenoic acid (24:6n-3). nih.gov
Studies using uniformly labeled 13C-polyunsaturated fatty acids in neonatal rats have demonstrated that 18-carbon PUFAs are elongated and desaturated to form 20- and 22-carbon PUFAs like arachidonic acid and docosahexaenoic acid, which accumulate in the brain. nih.gov This indicates that precursor fatty acids can be significantly modified within the body to produce longer and more unsaturated fatty acids.
While direct evidence for the elongation and desaturation of cis-13-docosaenoic acid into other specific long-chain fatty acids is limited in the provided context, the general pathways for fatty acid modification suggest that it can be a substrate for these enzymatic systems, potentially leading to the formation of other fatty acid species.
Incorporation into Membrane Lipids and Structural Components
Fatty acids are integral components of cellular membranes, primarily in the form of phospholipids. The composition of fatty acids within membrane phospholipids influences membrane fluidity, permeability, and the function of membrane-bound proteins. nih.gov
Cis-13-docosaenoic acid is incorporated into cellular membranes. atamankimya.com In particular, it has been found in membrane lipids such as diphosphatidylglycerol and sphingomyelin in the heart and liver of rats. nih.gov The incorporation of trans fatty acids, isomers of cis fatty acids, into cellular membranes has been shown to alter membrane fluidity. researchgate.net This suggests that the presence of cis-13-docosaenoic acid could also modulate the physical properties of cell membranes.
The specific location of fatty acids within the phospholipid molecule is also regulated. Studies comparing the incorporation of deuterated cis-13-octadecenoic acid and its trans isomer with cis-9-octadecenoic acid (oleic acid) in human plasma lipids revealed selective exclusion of the 13-octadecenoic acid isomers from the 2-acyl position of phosphatidylcholine, while the trans isomer was preferentially incorporated into the 1-acyl position. nih.gov This demonstrates a high degree of specificity in the enzymes responsible for phospholipid acylation.
The incorporation of cis-13-docosaenoic acid, [1-14C], into membrane lipids allows for its use as a tracer to study membrane dynamics and the structural roles of fatty acids in different cellular compartments.
Formation of Specialized Lipid Mediators and Oxylipins
Beyond their structural and energetic roles, fatty acids are precursors to a vast array of signaling molecules known as lipid mediators. These molecules are involved in regulating numerous physiological processes, including inflammation and its resolution.
Enzymatic Conversion to Eicosanoids and Resolvins (if applicable to docosaenoic acid metabolites)
Eicosanoids are a major class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (EPA, an omega-3 fatty acid). metwarebio.comwikipedia.orgcreative-proteomics.com The key enzymes in their synthesis are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. metwarebio.comresearchgate.net These pathways produce prostaglandins, thromboxanes, leukotrienes, and other related compounds that are potent mediators of inflammation. creative-proteomics.comnih.gov
Resolvins are a family of specialized pro-resolving mediators (SPMs) that are synthesized from omega-3 fatty acids, particularly EPA and docosahexaenoic acid (DHA). nih.govfrontiersin.orgmdpi.com These molecules play a crucial role in the active resolution of inflammation by limiting neutrophil infiltration and promoting the clearance of inflammatory debris. frontiersin.orgfrontiersin.org The biosynthesis of resolvins also involves LOX and COX enzymes. frontiersin.org
Oxidative Stress-Induced Lipid Transformations
Polyunsaturated fatty acids are particularly susceptible to oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation. nih.govwikipedia.org This non-enzymatic process can lead to the formation of a variety of reactive products, including lipid hydroperoxides and aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). frontiersin.orgmdpi.com
Lipid peroxidation can be initiated by free radicals and proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org This process can damage cellular membranes and generate products that act as signaling molecules, often with cytotoxic effects. frontiersin.org For instance, oxidized derivatives of DHA have been shown to increase the production of amyloid-β peptide, a key factor in Alzheimer's disease. nih.gov
The use of radiolabeled cis-13-docosaenoic acid, [1-14C], can help in tracing the fate of this fatty acid under conditions of oxidative stress and identifying the specific oxidation products that are formed.
Below is a table summarizing the key enzymes and products in the metabolism of fatty acids discussed in this article.
| Metabolic Pathway | Key Enzymes | Precursors | Products |
| Esterification | Acyl-CoA Synthetase, Acyltransferases | cis-13-Docosaenoic acid | Triglycerides, Phospholipids, Cholesterol Esters |
| Elongation/Desaturation | Elongases, Desaturases | Oleic acid, Linoleic acid, α-Linolenic acid | cis-13-Docosaenoic acid, Arachidonic acid, Docosahexaenoic acid |
| Eicosanoid Synthesis | Cyclooxygenases (COX), Lipoxygenases (LOX) | Arachidonic acid, Eicosapentaenoic acid | Prostaglandins, Thromboxanes, Leukotrienes |
| Resolvin Synthesis | Lipoxygenases (LOX), Cyclooxygenases (COX) | Eicosapentaenoic acid, Docosahexaenoic acid | Resolvins, Protectins, Maresins |
| Lipid Peroxidation | Reactive Oxygen Species (ROS) | Polyunsaturated fatty acids | Lipid hydroperoxides, Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE) |
Mechanistic Insights from Cis 13 Docosaenoic Acid, 1 14c Tracer Studies
Elucidating Cellular Lipid Homeostasis and Dynamics
Tracer studies with radiolabeled fatty acids are fundamental to understanding how cells manage lipid balance. When [1-14C] cis-13-docosaenoic acid is introduced to cellular systems, its journey can be meticulously followed.
Uptake and Activation: Upon entering the cell, the fatty acid is rapidly activated by conversion to its coenzyme A (CoA) derivative, [1-14C] erucyl-CoA. This activation is a prerequisite for its participation in most metabolic processes.
Incorporation into Complex Lipids: The radiolabeled erucyl-CoA is incorporated into various lipid species. A significant portion is esterified into neutral lipids, primarily triglycerides, and stored in lipid droplets. This process serves as a buffer, sequestering potentially toxic free fatty acids.
Distribution in Membranes: The tracer is also found in membrane phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine. Its incorporation can alter the physical properties of cell membranes, influencing fluidity and the function of embedded proteins.
Metabolic Turnover: By tracking the appearance and disappearance of the 14C label in different lipid pools over time, researchers can determine the turnover rates of these lipids, revealing the dynamic nature of cellular lipid homeostasis. Studies in rat hearts, for example, show that cis-13-docosaenoic acid is readily incorporated into neutral lipids. researchgate.net
Probing Substrate Specificity and Enzyme Kinetics in Lipid Metabolism
The [1-14C] label is an invaluable tool for studying the enzymes that process fatty acids. The radioactivity allows for sensitive detection and quantification of reaction products, enabling detailed kinetic analysis.
Acyl-CoA Synthetases: These enzymes catalyze the initial activation of fatty acids. Using [1-14C] cis-13-docosaenoic acid as a substrate, the rate of [1-14C] erucyl-CoA formation can be measured, revealing the enzyme's affinity (Km) and maximum velocity (Vmax) for this specific fatty acid.
Beta-oxidation Enzymes: The metabolism of [1-14C] cis-13-docosaenoic acid via beta-oxidation can be tracked by measuring the release of radiolabeled acetyl-CoA. Because the label is on the first carbon, the first cycle of beta-oxidation releases [1-14C] acetyl-CoA. However, studies have shown that heart muscle preparations metabolize erucic acid much more slowly than palmitic acid through activation, conversion to acylcarnitine, and oxidation. nih.gov
Elongases and Desaturases: The tracer can also be used to study the conversion of cis-13-docosaenoic acid to other fatty acids, such as its elongation to nervonic acid (cis-15-tetracosenoic acid), a key component of myelin. nih.gov
Table 1: Enzyme Kinetic Parameters with Docosaenoic Acid Analogs This table is illustrative, based on typical findings from radiotracer studies.
| Enzyme | Substrate | Apparent Km (μM) | Relative Vmax (%) | Finding |
| Carnitine Palmitoyltransferase | Palmityl-CoA | 43 | 100 | Higher affinity for palmitate |
| Carnitine Palmitoyltransferase | Erucyl-CoA | 83 | Lower | Lower affinity for erucate (B1234575) nih.gov |
| Acyl-CoA Synthetase | [1-14C] Docosapentaenoic acid | - | 135 nmol/min/mg | High rate of activation nih.gov |
| Acyl-CoA Synthetase | [1-14C] Arachidonic acid | - | 160 nmol/min/mg | High rate of activation nih.gov |
Investigating Inter-Organ Lipid Flux and Exchange in Animal Models
By administering [1-14C] cis-13-docosaenoic acid to animal models, scientists can map the complex trafficking of this fatty acid between different organs, providing a systemic view of lipid metabolism.
Absorption and Initial Distribution: After administration, the tracer is absorbed and appears in the blood, primarily transported within lipoproteins and bound to albumin.
Hepatic Metabolism: The liver is a central hub for lipid metabolism and demonstrates high uptake of the tracer. researchgate.net In the liver, [1-14C] cis-13-docosaenoic acid is rapidly metabolized—it can be oxidized for energy, stored in triglycerides, or converted into other fatty acids like oleic acid before being redistributed to other tissues. researchgate.net
Cardiac Uptake and Metabolism: The heart muscle also takes up cis-13-docosaenoic acid. However, its slow rate of mitochondrial oxidation can lead to its accumulation in cardiac triglycerides, a phenomenon known as myocardial lipidosis, particularly with high dietary intake. mdpi.comresearchgate.net
Blood-Brain Barrier and Neural Tissues: Cis-13-docosaenoic acid has the ability to cross the blood-brain barrier. researchgate.net This is significant for its therapeutic use in conditions like adrenoleukodystrophy, where it helps to normalize very-long-chain fatty acid levels. nih.gov
Table 2: Tissue Distribution of Radiolabeled Cis-13-Docosaenoic Acid in Animal Models Data are generalized from typical fatty acid tracer studies.
| Organ | Radioactivity Level (relative) | Primary Metabolic Fate |
| Liver | High | Oxidation, conversion to other FAs, storage researchgate.net |
| Heart | Moderate | Storage in neutral lipids, slow oxidation researchgate.netnih.gov |
| Adipose Tissue | Moderate | Storage as triglycerides |
| Brain | Low | Incorporation into myelin lipids researchgate.netnih.gov |
| Skeletal Muscle | Low | Oxidation for energy |
Deciphering Regulatory Mechanisms of Fatty Acid Metabolism (e.g., Transcriptional Regulation, Protein Interactions)
Cis-13-docosaenoic acid, like other fatty acids, can act as a signaling molecule, influencing gene expression and protein function. Tracer studies help connect its metabolic fate with these regulatory roles.
Transcriptional Regulation: Fatty acids and their metabolites can bind to and activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net Cis-13-docosaenoic acid has been identified as a ligand for PPARδ, a transcription factor involved in stimulating myelination and reducing neuroinflammation. researchgate.net By using [1-14C] cis-13-docosaenoic acid, researchers can correlate its cellular concentration and metabolic conversion with the activation of PPAR target genes involved in lipid catabolism and anti-inflammatory pathways.
Protein Interactions: The journey of a fatty acid within a cell is mediated by interactions with fatty acid-binding proteins (FABPs), which chaperone these hydrophobic molecules through the aqueous cytoplasm. Radiolabeling allows for the identification and characterization of these lipid-protein interactions, clarifying how cis-13-docosaenoic acid is directed toward specific organelles or metabolic pathways.
Contributions to Understanding Specific Biological Processes (e.g., Neurodegeneration, Immune Cell Function, Bone Metabolism)
The use of [1-14C] cis-13-docosaenoic acid provides mechanistic insights into its role in various physiological and pathological processes.
Neurodegeneration: Fatty acids are crucial for the development and maintenance of the nervous system. nih.gov Cis-13-docosaenoic acid is particularly relevant as it can be elongated to nervonic acid, a vital component of the myelin sheath. nih.gov Tracer studies can quantify the rate of this conversion in neural tissues, shedding light on its potential for remyelination in demyelinating diseases like adrenoleukodystrophy and multiple sclerosis. nih.gov It is also being investigated for its potential to modulate neuroinflammation and improve cognitive function. researchgate.netresearchgate.net
Immune Cell Function: Fatty acids can significantly modulate the immune system. mdpi.com Cis-13-docosaenoic acid has been shown to have anti-inflammatory properties, including the ability to reduce pro-inflammatory cytokine production. researchgate.net In studies on fish, dietary erucic acid was found to reduce the activity of lysozyme (B549824) and acid phosphatase in the intestine. mdpi.com Using a [1-14C] tracer would allow researchers to track its incorporation into the membranes of immune cells like lymphocytes and macrophages, and correlate this with changes in cell signaling and function. mdpi.com
Bone Metabolism: The metabolism of lipids and bone health are interconnected. Some long-chain monounsaturated fatty acids are seen as beneficial agents against osteoporosis by promoting bone formation. nih.gov While direct studies using radiolabeled cis-13-docosaenoic acid in bone metabolism are limited, it is known that fatty acids can influence bone health by modulating PPARγ activity in mesenchymal stem cells, which can differentiate into either bone-forming osteoblasts or fat-storing adipocytes. researchgate.net Tracer studies could elucidate how cis-13-docosaenoic acid is metabolized by bone marrow cells and how it influences this critical lineage decision.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling cis-13-docosaenoic acid, [1-¹⁴C], in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent radiolytic degradation. Avoid exposure to heat or ignition sources .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as radioactive waste. Avoid drainage systems .
Q. How can I efficiently extract cis-13-docosaenoic acid, [1-¹⁴C], from biological samples?
- Methodological Answer :
- Bligh & Dyer Method : Homogenize tissue in chloroform:methanol (2:1 v/v), add water to separate layers, and collect the chloroform phase containing lipids. This method is rapid (<10 min) and avoids lipid oxidation .
- Folch Method : Use chloroform:methanol (2:1 v/v) with 0.88% KCl for higher purity. Centrifuge at 1,000 × g for 15 min to isolate lipids .
- Post-Extraction : Confirm radiochemical purity via thin-layer chromatography (TLC) with a scintillation counter .
Advanced Research Questions
Q. How can I design a metabolic tracer study using [1-¹⁴C]-labeled cis-13-docosaenoic acid to investigate β-oxidation pathways?
- Methodological Answer :
- Experimental Design :
Cell/Animal Models : Use primary hepatocytes or knockout mice to assess enzyme-specific pathways (e.g., ACSF2 in fatty acid activation) .
Dosing : Administer 0.1–1 µCi/g of [1-¹⁴C]-labeled compound via intraperitoneal injection or cell culture media.
Sampling : Collect mitochondria-rich fractions at timed intervals to measure ¹⁴CO₂ production (indicator of β-oxidation) .
- Data Validation : Compare with unlabeled controls and use LC-MS to quantify intermediates (e.g., acyl-carnitines).
Q. What analytical techniques resolve discrepancies in quantifying [1-¹⁴C]-labeled cis-13-docosaenoic acid in complex lipid mixtures?
- Methodological Answer :
- High-Resolution LC-MS/MS : Employ C18 reverse-phase columns with acetonitrile/isopropanol gradients for separation. Use MRM transitions for isotopic differentiation .
- Scintillation Counting : Coupled with TLC to distinguish degradation products (e.g., peroxidized lipids) from intact compounds .
- Troubleshooting : If oxidation artifacts occur, add antioxidants (e.g., BHT) during extraction and work under nitrogen .
Q. How do I address conflicting data on the stability of [1-¹⁴C]-labeled cis-13-docosaenoic acid during long-term storage?
- Methodological Answer :
- Stability Testing :
Aliquot the compound in amber vials under argon.
Perform accelerated degradation studies at 4°C, -20°C, and -80°C, analyzing purity monthly via radio-TLC .
- Mitigation Strategies : Add stabilizing agents (e.g., α-tocopherol) and avoid freeze-thaw cycles. Validate storage conditions using NIST-certified reference materials .
Methodological Design & Validation
Q. What steps ensure reproducibility in synthesizing [1-¹⁴C]-labeled cis-13-docosaenoic acid?
- Methodological Answer :
- Radiolabeling : Use carboxyl-selective ¹⁴C-labeling via malonic ester synthesis, ensuring >98% isotopic purity (confirmed by NMR and mass spectrometry) .
- Quality Control : Validate specific activity (e.g., 1.48–2.22 GBq/mmol) using liquid scintillation counting and calibrate against NIST standards .
Q. How can I optimize protocols for tracing [1-¹⁴C]-labeled cis-13-docosaenoic acid in neuronal differentiation studies?
- Methodological Answer :
- Cell Culture : Differentiate neural stem cells in media containing 10 nM [1-¹⁴C]-compound. Use autoradiography to localize incorporation into membranes .
- Pathway Analysis : Inhibit Δ6-desaturase to block conversion to DHA and quantify labeled metabolites via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
